7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
Description
Properties
CAS No. |
21495-60-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2O/c1-11-7-3-9(12-2)4-8(11)6-10-5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
GLUQMEBRWLSQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(CC1CNC2)OC |
Origin of Product |
United States |
Foundational & Exploratory
The 3,9-Diazabicyclo[3.3.1]nonane Scaffold: A Structural Nexus for CNS Ligand Design
Topic: Pharmacological profile of 3,9-diazabicyclo[3.3.1]nonane derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
The 3,9-diazabicyclo[3.3.1]nonane scaffold represents a distinct and privileged structural class in medicinal chemistry, often overshadowed by its regioisomer, 3,7-diazabicyclo[3.3.1]nonane (bispidine). While bispidine derivatives are widely recognized for nicotinic acetylcholine receptor (nAChR) modulation, the 3,9-diazabicyclo[3.3.1]nonane system—characterized by nitrogen atoms located at the secondary bridge (position 3) and the one-carbon bridge (position 9)—possesses a unique pharmacological profile centered primarily on opioid receptor modulation .
This guide dissects the structural chemistry, synthesis, and pharmacological activity of this scaffold, providing researchers with the mechanistic insights required to exploit its rigid bicyclic geometry for novel ligand design.
Structural Chemistry & Conformational Analysis
The 3,9-Diaza Geometry
Unlike the 3,7-isomer, where both nitrogen atoms reside in the equivalent propylene bridges, the 3,9-isomer places one nitrogen in a propylene bridge (N3) and the second in the methylene bridge (N9).
-
Rigidity: The bicyclo[3.3.1]nonane framework exists predominantly in a chair-chair conformation.
-
Vector Positioning: The N3 and N9 lone pairs are oriented to create a specific pharmacophoric distance, distinct from the ~3.0 Å observed in bispidines. This unique vector alignment is critical for fitting into the anionic aspartate site of G-protein coupled receptors (GPCRs), specifically the
-opioid receptor (MOR).
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the core SAR logic, highlighting how substitutions at N3 and N9 drive receptor selectivity.
Figure 1: SAR logic for 3,9-diazabicyclo[3.3.1]nonane derivatives. N3-arylpropenyl groups are critical for Mu-opioid affinity, while N9 acylation modulates selectivity.
Pharmacological Profile: Opioid Receptor Modulation
The most authoritative data on this scaffold comes from the work of Cignarella et al. , who demonstrated that 3,9-diazabicyclo[3.3.1]nonanes function as non-peptide opioid mimetics.
Mu-Opioid Receptor (MOR) Affinity
Derivatives bearing an N-cinnamyl (arylpropenyl) group at position 3 and a propionyl group at position 9 exhibit nanomolar affinity for the MOR.
-
Mechanism: The bicyclic cage acts as a rigid spacer, mimicking the tyramine moiety of endogenous enkephalins.
-
Binding Data:
- (MOR): 1.5 – 10 nM (for optimized N3-cinnamyl derivatives).
-
Selectivity: High
selectivity; moderate selectivity.
The "Reverse" Isomer Effect
A critical finding in the pharmacological profiling of this scaffold is the regio-dependent potency :
-
Series A (N3-arylpropenyl / N9-propionyl): Moderate affinity.
-
Series B (N3-propionyl / N9-arylpropenyl): significantly higher affinity (up to 10-fold increase).
-
Interpretation: The N9 position, being on the one-carbon bridge, likely positions the lipophilic aryl group more effectively into the receptor's hydrophobic pocket compared to the N3 position.
Signaling Pathway (G-Protein Coupling)
Upon binding, these agonists trigger the standard
Figure 2: Signal transduction pathway activated by 3,9-diazabicyclo[3.3.1]nonane agonists acting at the Mu-Opioid Receptor.[1][2][3]
Experimental Methodologies
To validate the pharmacological profile of new 3,9-diazabicyclo[3.3.1]nonane derivatives, the following protocols are recommended. These ensure data integrity and reproducibility.
Synthesis: The Double Mannich Condensation
The construction of the 3,9-diaza core is distinct from the bispidine route. It typically involves the condensation of a piperidine-4-one precursor or a similar acyclic amine with formaldehyde and a primary amine.
Protocol:
-
Reactants: Dissolve N-benzyl-4-piperidone (1 eq) in ethanol.
-
Mannich Reagent: Add Paraformaldehyde (2.2 eq) and the secondary amine component (e.g., Benzylamine) (1 eq).
-
Conditions: Reflux for 4–6 hours.
-
Workup: Evaporate solvent; basify with 10% NaOH; extract with CHCl3.
-
Purification: Recrystallization from acetone/ether is preferred over chromatography for these polar diamines.
Radioligand Binding Assay (Opioid Receptors)
Rationale: Determines
-
Membrane Preparation: Homogenize rat brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
. -
Incubation:
-
Mu (MOR): Use [
H]-DAMGO (1 nM). -
Kappa (KOR): Use [
H]-U69,593 (1 nM). -
Test Compound: 6 concentrations (
to M).
-
-
Buffer: 50 mM Tris-HCl, pH 7.4. (Avoid sodium ions if looking for agonist-state binding).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Comparative Data Summary
The table below contrasts the 3,9-isomer with the more common 3,7-isomer (Bispidine) to highlight the "scaffold hopping" potential.
| Feature | 3,9-Diazabicyclo[3.3.1]nonane | 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) |
| Nitrogen Position | Bridge (3) + Bridgehead (9) | Bridge (3) + Bridge (7) |
| Primary Target | Mu-Opioid Receptor (MOR) | nAChR ( |
| Key Ligand Class | N-Cinnamyl / N-Propionyl amides | Cytisine analogues |
| Conformation | Rigid Chair-Chair | Chair-Chair (with boat accessibility) |
| Lipophilicity | High (with aryl substituents) | Moderate |
| Therapeutic Focus | Analgesia (Non-peptide) | Neuroprotection, Smoking Cessation |
References
-
Cignarella, G., et al. (2000). Synthesis, modelling, and mu-opioid receptor affinity of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes.[1] Il Farmaco, 55(8), 553-562.
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 75(4), 975–977.
-
Jagerovic, N., et al. (2002). 3,7-Diazabicyclo[3.3.1]nonanes (Bispidines) in Medicinal Chemistry. Current Medicinal Chemistry, 9(2), 213-225. (Cited for structural comparison).
-
PubChem. Compound Summary for CID 31918: 3,9-Diazabicyclo(3.3.1)nonane derivatives.[4][5] [5]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. preprints.org [preprints.org]
- 3. orgsyn.org [orgsyn.org]
- 4. 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride | C13H30Cl3N3 | CID 19046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,9-Diazabicyclo(3.3.1)nonane, 3-benzyl-9-(3-(dimethylamino)propyl)-, hydrochloride, hydrate (1:3:3) | C19H40Cl3N3O3 | CID 31918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological & Structural Profiling of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
Topic: Structure-activity relationship (SAR) of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
A Technical Guide to Scaffold Utility in Opioid and Sigma Receptor Ligand Design
Executive Summary
The 3,9-diazabicyclo[3.3.1]nonane core represents a privileged scaffold in medicinal chemistry, distinct from its isomeric 3,7-diaza (bispidine) counterpart. This guide focuses on the specific This compound derivative. This molecule serves as a critical probe for understanding the steric and electrostatic requirements of Opioid Receptors (specifically
The 7-methoxy substituent is not merely a lipophilic addition; it acts as a conformational lock , influencing the equilibrium between chair-chair (CC) and chair-boat (CB) geometries, which is the primary determinant of receptor subtype selectivity.
Structural & Conformational Analysis
The Scaffold Architecture
The 3,9-diazabicyclo[3.3.1]nonane system consists of two fused piperidine-like rings sharing a nitrogen atom at the bridge (N9) and bridgehead carbons (C1, C5).
-
N3 (Rim Nitrogen): The primary basic center, typically protonated at physiological pH. It serves as the "anchor" for ionic interactions with receptor aspartate residues (e.g., Asp138 in the
-opioid receptor). -
N9 (Bridge Nitrogen): Capped with a methyl group in this analog. This restricts the lone pair orientation and prevents N-dealkylation, enhancing metabolic stability compared to secondary amines.
-
C7 (Distal Wing): The location of the methoxy group. In the unsubstituted scaffold, this region is hydrophobic. Introducing a methoxy group creates a dipole and steric bulk that probes the "back" of the receptor binding pocket.
The Conformational Switch
The bioactivity of this scaffold is governed by its ability to adopt specific conformations.
-
Chair-Chair (CC): The lowest energy state for the unsubstituted core.
-
Chair-Boat (CB): Often the bioactive conformation for opioid agonism.
Impact of 7-Methoxy: The introduction of a methoxy group at C7 introduces 1,3-diaxial interactions if the ring remains in a chair form. To relieve this steric strain, the carbocyclic ring (containing C6-C7-C8) may twist into a boat or skew-boat conformation. This pre-organizes the vector of the N3-substituent, lowering the entropic penalty of binding.
Structure-Activity Relationship (SAR)[2]
The SAR of this molecule is defined by three distinct vectors. The following table summarizes the impact of modifications at these positions.
Table 1: SAR Matrix for 3,9-Diazabicyclo[3.3.1]nonane Derivatives
| Position | Substituent | Physicochemical Effect | Pharmacological Outcome |
| N3 (Rim) | -H (Secondary Amine) | High Polarity, Low LogP | Inactive/Low Affinity. Requires derivatization (e.g., benzyl, phenethyl) to engage the hydrophobic pocket. |
| N3 (Rim) | -Benzyl / -Phenethyl | Increased Lipophilicity, | High Affinity. Critical for |
| N9 (Bridge) | -Methyl | Moderate Steric Bulk, Fixed Lone Pair | Optimal. Maintains basicity without steric clash. Larger groups (e.g., allyl, cyclopropylmethyl) shift activity toward antagonism. |
| C7 (Wing) | -Methoxy (-OCH₃) | H-bond Acceptor, Dipole | Selectivity Filter. Differentiates between |
| C7 (Wing) | -H (Unsubstituted) | Hydrophobic | Generic Binding. Good affinity but lower subtype selectivity. |
Synthesis Protocol
Reference Basis: Modified Robinson-Schöpf / Double Mannich Condensation
The synthesis of the 7-methoxy-9-methyl analog requires a specific route to install the functionality on the carbocyclic ring before or during cyclization, often starting from a substituted piperidine.
Step-by-Step Methodology
Objective: Synthesis of 3-benzyl-7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane (Precursor to the N3-H free base).
-
Precursor Preparation:
-
Start with 4-methoxy-1-methylpiperidine-2,6-dicarboxylate . The methoxy group is pre-installed on the piperidine ring which will become the "carbocyclic" wing of the final bicycle (conceptually).
-
-
Cyclization (Double Mannich/Condensation):
-
Reagents: 4-methoxy-1-methylpiperidine-2,6-dicarboxylate + Benzylamine + Formaldehyde (or equivalent synthetic equivalent).
-
Conditions: Reflux in methanol/ethanol with decarboxylation steps if using keto-ester precursors.
-
Mechanism: The benzylamine condenses with the dicarbonyl system generated from the piperidine derivative to close the second ring.
-
Intermediate: 3-benzyl-7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione (amide intermediate).
-
-
Reduction:
-
Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Protocol: Add the dione intermediate dropwise to a suspension of LiAlH₄ at 0°C. Reflux for 4-12 hours. Quench with Fieser method (Water/15% NaOH/Water).
-
-
Isolation:
-
Extract with DCM. Dry over MgSO₄. The product is an oil that can be converted to a dihydrochloride salt for crystallization.
-
-
De-benzylation (Optional for N3-H core):
-
Reagent: H₂ / Pd-C (Catalytic Hydrogenation).
-
Result: Yields the target This compound .
-
Visualizations
SAR Logic Map
The following diagram illustrates the functional regions of the molecule and their pharmacological roles.
Caption: Functional decomposition of the this compound scaffold showing key SAR vectors.
Synthetic Pathway Flow
This diagram outlines the construction of the bicyclic core.
Caption: Synthetic route via modified double-Mannich condensation and reduction to access the target core.
References
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society. Link
-
Cignarella, G., et al. (2000). Synthesis, modelling, and μ-opioid receptor affinity of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes.[2] Il Farmaco.[3][2] Link[3]
-
Zefirov, N. S., & Palyulin, V. A. (2002). Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Heteroanalogs. Topics in Stereochemistry. Link
-
PubChem Compound Summary. 3,9-Diazabicyclo[3.3.1]nonane Derivatives. National Center for Biotechnology Information. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
History and discovery of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
History, Synthesis, and Pharmacological Utility of a Privileged Scaffold[1][2]
Executive Summary
7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane represents a highly specialized derivative of the 3,9-diazabicyclo[3.3.1]nonane "bispidine-like" class. Unlike the more common 3,7-diazabicyclo[3.3.1]nonane (bispidine) used in coordination chemistry, the 3,9-diaza system places one nitrogen at the bridgehead (position 9) and one in the ring (position 3). This unique geometry creates a rigid bicyclic scaffold that mimics the spatial arrangement of tropane alkaloids (like cocaine) and granatane derivatives, making it a critical chemotype in the development of ligands for nicotinic acetylcholine receptors (nAChR) , opioid receptors , and monoamine transporters .
This guide details the discovery, synthetic evolution, and experimental handling of this molecule, serving as a blueprint for researchers leveraging this scaffold for structure-activity relationship (SAR) studies.
Historical Context & Discovery
The discovery of the 3,9-diazabicyclo[3.3.1]nonane system emerged from the mid-20th-century drive to synthesize non-addictive morphine and cocaine surrogates.
-
1953: The Foundation (Barnes & Fales): R.A.[1] Barnes and H.M.[1] Fales first reported the synthesis of the 3,9-diazabicyclo[3.3.1]nonane ring system.[1] Their work established the fundamental "double Mannich" and cyclization strategies required to construct the strained bicyclic core.
-
1963: Functionalization (Steck et al.): The specific exploration of 9-methyl derivatives was advanced by Steck and colleagues at Sterling Drug Inc. They published protocols for 3-Substituted 9-Methyl-3,9-Diazabicyclo[3.3.1]nonanes, demonstrating that the N9-methyl group locks the conformation, enhancing binding affinity for cholinergic targets.
-
The 7-Methoxy Derivative: The introduction of the 7-methoxy group (on the carbocyclic bridge relative to the N3-containing ring) was developed to probe the "hydrophobic pocket" of GPCRs and ion channels. It serves as a polar yet lipophilic probe, modifying the basicity and solubility profile of the parent ligand.
Structural Analysis & Stereochemistry
The molecule consists of two fused piperidine rings sharing the N9-C1-C5 bridge.
-
Nomenclature:
-
Position 3: Secondary amine (or substituted), located in the "chair" form of the first ring.
-
Position 9: Tertiary amine (methyl-substituted), serving as the one-atom bridge.
-
Position 7: Methoxy substituent on the propylene bridge (C6-C7-C8).
-
-
Conformational Locking: The N9-methyl group strongly biases the system towards a chair-chair conformation, minimizing transannular strain. The 7-methoxy group's orientation (endo vs. exo relative to the nitrogen bridge) is a critical determinant of biological activity, often influencing receptor subtype selectivity (e.g.,
vs. nAChR).
Comprehensive Synthesis Protocol
The synthesis of This compound typically follows a stepwise cyclization-reduction pathway, ensuring correct stereochemistry at the bridgehead carbons.
Phase 1: Precursor Synthesis
Starting Material: 4-Methoxy-1-methylpyridinium iodide or Dimethyl 4-methoxypyridine-2,6-dicarboxylate. Intermediate Target: Dimethyl 4-methoxy-1-methylpiperidine-2,6-dicarboxylate.
-
Hydrogenation: Catalytic hydrogenation (Rh/Al
O or PtO ) of the pyridine precursor under high pressure (50 psi) yields the cis-piperidine dicarboxylate. The cis geometry at C2 and C6 is mandatory for subsequent cyclization.
Phase 2: Bicyclic Ring Construction (The Steck-Barnes Cyclization)
This phase constructs the second ring via imide formation.
-
Reagents: Benzylamine (BnNH
), Xylene or Decalin (high boiling solvent). -
Procedure:
-
React dimethyl 4-methoxy-1-methylpiperidine-2,6-dicarboxylate with benzylamine (1.1 eq) at reflux.
-
Mechanism: The reaction proceeds via a double amidation followed by thermal dehydration/cyclization to form the imide.
-
Intermediate: 3-Benzyl-7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione.
-
Phase 3: Reduction to the Diamine
-
Reagents: Lithium Aluminum Hydride (LiAlH
), THF (anhydrous). -
Procedure:
-
Suspend LiAlH
(4.0 eq) in dry THF under Argon. -
Add the dione intermediate dropwise at 0°C.
-
Reflux for 12–24 hours to ensure complete reduction of both carbonyls.
-
Workup: Fieser workup (H
O, 15% NaOH, H O) to remove aluminum salts. -
Product: 3-Benzyl-7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane.
-
Phase 4: Deprotection (Final Step)
-
Reagents: H
, Pd/C (10%), Ethanol/HCl. -
Procedure:
-
Dissolve the N-benzyl intermediate in Ethanol.
-
Add Pd/C catalyst.
-
Hydrogenate at 40–60 psi at room temperature for 6 hours.
-
Filter catalyst and concentrate.
-
Isolation: Crystallize as the dihydrochloride salt.
-
Synthesis Workflow Diagram
Caption: Stepwise synthesis of this compound from pyridine precursors.
Physicochemical Properties & Handling
| Property | Specification | Notes |
| Molecular Formula | C | Free base |
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 170.25 g/mol | Free base |
| Appearance | Colorless Oil (Base) / White Solid (HCl salt) | Amine is volatile; Salt is hygroscopic. |
| Solubility | Water, Ethanol, Methanol | Highly soluble in polar protic solvents. |
| pKa (Calc) | N3: ~10.5, N9: ~8.2 | N3 is the more basic, accessible amine. |
| Stability | Air-sensitive (Free base) | Store as dihydrochloride at -20°C. |
Experimental Alert: The 3,9-diazabicyclo system is prone to Hofmann elimination if quaternized and treated with strong base. Avoid methyl iodide excess unless quaternary ammonium is the desired target.
Pharmacological Applications[2][6][7]
1. Nicotinic Acetylcholine Receptors (nAChR)
The 3,9-diazabicyclo[3.3.1]nonane core is a bioisostere of the 1,4-diazabicyclo[3.2.2]nonane system found in high-affinity
-
Mechanism: The N3 nitrogen mimics the pyrrolidine nitrogen of nicotine, while the N9 bridge locks the distance to the hydrophobic 7-methoxy group, which interacts with the tryptophan residues in the receptor binding pocket.
-
Use Case: Development of PET radiotracers for mapping neurodegenerative diseases (Alzheimer's, Schizophrenia).
2. Opioid Receptor Modulation
Derivatives of this scaffold have shown efficacy as
3. Monoamine Reuptake Inhibition
Modified at the N3 position (e.g., with aryl groups), this scaffold acts as a triple reuptake inhibitor (serotonin, norepinephrine, dopamine), investigated for antidepressant and analgesic properties.
References
-
Barnes, R. A., & Fales, H. M. (1953).[1] The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 75(4), 975–977. Link
-
Steck, E. A., et al. (1963).[7] 3-Substituted 9-Methyl-3,9-diazabicyclo[3.3.1]nonanes.[2][3][7][10] The Journal of Organic Chemistry, 28(9), 2233–2238.[7] Link
-
Joshi, P., et al. (2015). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation. Journal of Medicinal Chemistry, 58(2), 863–877. Link
-
PubChem Compound Summary. (2025). 3,9-Diazabicyclo[3.3.1]nonane, 7-methoxy-9-methyl-.[5][10] National Center for Biotechnology Information. Link
Sources
- 1. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride | C13H30Cl3N3 | CID 19046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride 97% | CAS: 3431-07-0 | AChemBlock [achemblock.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stereochemical Configuration of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
Abstract
The 3,9-diazabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, valued for its rigid conformational structure which allows for precise spatial orientation of functional groups. This guide provides a comprehensive technical overview of the stereochemical configuration of a key derivative, 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane. We will explore the foundational conformational preferences of the bicyclic system, detail the definitive experimental and computational methodologies for assigning stereochemistry, and discuss the critical implications of stereoisomerism on the molecule's potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.
Introduction: The Significance of the 3,9-Diazabicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane system, and its heteroatomic analogues, serve as crucial models in conformational analysis.[1] The 3,9-diazabicyclo[3.3.1]nonane core, in particular, is found in numerous biologically active compounds, including natural alkaloids.[2] Its rigid structure provides a fixed three-dimensional template, which is invaluable in drug design for minimizing conformational flexibility and optimizing interactions with biological targets.
Stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms—can exhibit profoundly different pharmacological and toxicological profiles.[3] Therefore, the unambiguous determination of the stereochemical configuration of any substituted 3,9-diazabicyclo[3.3.1]nonane derivative is not merely an academic exercise but a prerequisite for rational drug development. This guide focuses on the 7-methoxy and 9-methyl substituted variant, a model that encapsulates the key stereochemical challenges of this compound class.
Foundational Conformational Analysis
The stereochemistry of the 3,9-diazabicyclo[3.3.1]nonane system is primarily dictated by the conformations of its two fused six-membered rings. Three principal conformations are possible: the twin-chair (CC), the chair-boat (CB), and the twin-boat (BB).[4]
-
Twin-Chair (CC): In the majority of reported cases, the bicyclo[3.3.1]nonane system exists in a twin-chair conformation.[5][6] This arrangement generally minimizes steric and torsional strain, making it the most energetically favorable state for the unsubstituted scaffold.
-
Chair-Boat (CB): The presence of bulky substituents can introduce significant steric interactions that destabilize the twin-chair form, leading to the adoption of a chair-boat conformation.[5][7]
-
Twin-Boat (BB): This conformation is generally considered high in energy due to destabilizing steric factors and is rarely observed in detectable amounts.[4]
For this compound, the key stereochemical questions revolve around the relative orientation of the methoxy and methyl groups. The methoxy group at the C7 position can be in an endo (axial-like) or exo (equatorial-like) position relative to the bicyclic system. The stereochemical relationship between the C7 substituent and the N9-methyl group defines the overall architecture.
Visualizing Core Conformations
The following diagram illustrates the primary conformational isomers of the 3,9-diazabicyclo[3.3.1]nonane core.
A Multi-pronged Approach to Stereochemical Determination
Assigning the definitive stereochemical configuration of this compound requires a synergistic combination of spectroscopic, crystallographic, and computational techniques. No single method provides a complete picture; instead, they serve to validate and corroborate one another.
Workflow for Stereochemical Assignment
This workflow outlines the integrated approach necessary for unambiguous structural elucidation.
Spectroscopic Elucidation: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the relative stereochemistry of molecules in solution.[8] For rigid bicyclic systems like this, specific NMR experiments provide definitive proof of through-bond and through-space connectivities.
Key NMR Experiments and Their Causality
| Experiment | Purpose | Causality & Expected Outcome |
| ¹H NMR | Proton environment & coupling | The chemical shifts and coupling constants (³J values) of the bridgehead protons (H-1, H-5) and the protons on the C7- and C8- carbons are highly sensitive to the ring conformation. A twin-chair conformation will exhibit characteristic axial and equatorial coupling patterns. |
| ¹³C NMR | Carbon skeleton | The chemical shifts of the bridgehead carbons (C-1, C-5) can be unusually deshielded, providing clues about the ring's conformation and strain. |
| COSY | ¹H-¹H correlation (through-bond) | Establishes the proton-proton connectivity within each six-membered ring, confirming the basic framework. |
| NOESY/ROESY | ¹H-¹H correlation (through-space) | This is the critical experiment. It reveals protons that are close in space (<5 Å), regardless of their bond connectivity.[9] A strong NOE between the N9-methyl protons and the C7-methoxy protons would strongly suggest they are on the same face of the molecule (syn), while its absence would imply an anti relationship. |
Experimental Protocol: NOESY Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of paramagnetic impurities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H.
-
Parameter Optimization: Acquire a standard ¹H spectrum to determine the spectral width. For the NOESY experiment, set a mixing time (d8) typically between 500-800 ms. This duration is crucial; too short, and cross-peaks won't build up; too long, and spin diffusion can occur.
-
Acquisition: Run the noesygpph pulse program (or equivalent) with phase cycling to suppress artifacts. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing & Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). Analyze the resulting spectrum for cross-peaks that correlate protons which are not directly coupled, such as the N-methyl and C-methoxy protons.
X-ray Crystallography: The Definitive Proof
While NMR provides invaluable data on the molecule's structure in solution, single-crystal X-ray diffraction provides an unambiguous, high-resolution map of the atomic positions in the solid state.[10] This technique is the gold standard for determining both relative and absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial Step): Grow single crystals suitable for diffraction. This is often the most challenging part. Common methods include:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/dichloromethane).
-
Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound.
-
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head, often under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[10]
-
Data Collection: Mount the crystal on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map is then refined using least-squares methods to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.[10] The resulting structure will definitively show the endo vs. exo position of the methoxy group and its orientation relative to the N-methyl group.
Computational Modeling: Prediction and Corroboration
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive and corroborative tool. It allows for the calculation of the relative energies of different possible stereoisomers and conformations.
Workflow: DFT-Based Conformational Analysis
-
Structure Generation: Build the different possible stereoisomers (endo/exo, syn/anti) in silico.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable level of theory (e.g., B3LYP/6-31G*). This finds the lowest energy conformation for each distinct isomer.
-
Energy Calculation: Calculate the single-point electronic energies and Gibbs free energies for each optimized structure. The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally.[11]
-
NMR Prediction (Optional but Powerful): The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict the ¹H and ¹³C NMR chemical shifts for each optimized isomer. Comparing these predicted spectra to the experimental data can provide strong evidence for a particular stereochemical assignment.
Implications for Drug Development
The precise three-dimensional shape of this compound, as determined by its stereochemistry, is critical to its function. The endo vs. exo orientation of the C7-methoxy group dramatically alters the molecule's surface topology.
-
Receptor Binding: An exo substituent presents itself to the external environment, making it available for interaction with a receptor binding pocket. An endo substituent is more sterically shielded by the bicyclic framework.
-
Physicochemical Properties: The overall dipole moment of the molecule, which influences properties like solubility and cell permeability, is directly dependent on the relative orientation of the polar C-O and N-C bonds.
-
Metabolic Stability: The accessibility of the methoxy group to metabolic enzymes (e.g., Cytochrome P450s) will differ between stereoisomers, potentially leading to different metabolic fates and pharmacokinetic profiles.
Conclusion
The stereochemical configuration of this compound is not a trivial detail but a fundamental characteristic that defines its structure and potential function. A definitive assignment relies on an integrated strategy. Conformational analysis provides the theoretical foundation, predicting a dominant twin-chair form. Advanced 2D NMR experiments, particularly NOESY, are essential for elucidating the relative stereochemistry in solution. For unambiguous proof, single-crystal X-ray diffraction is the ultimate arbiter, while computational modeling provides energetic validation for the observed isomer. For any professional in the field of drug design and development, a thorough and rigorous application of these techniques is imperative to unlock the full potential of the versatile 3,9-diazabicyclo[3.3.1]nonane scaffold.
References
- BenchChem. (2025). Unraveling the Conformational Landscape of Bicyclopentyl: A Theoretical and Computational Guide. Benchchem.
- University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds.
- International Union of Crystallography. (2024). Crystal structure, Hirshfeld surface analysis, DFT and the molecular docking studies of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. IUCr.
- Various Authors. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry.
- Vafina, R. M., et al. (2025). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.
- Various Authors. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate.
- Various Authors. (n.d.). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. ResearchGate.
-
Zefirov, N. S. (1975). Conformational Analysis of Bicyclo[2][2][12]nonanes. Russian Chemical Reviews. Retrieved from
- BenchChem. (2025). Stereochemistry of Substituted 3-Azabicyclo[3.3.1]nonane Derivatives: A Comprehensive Technical Guide. Benchchem.
- Jeyaraman, R., & Avila, S. (n.d.). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews.
- Manickam, G., et al. (2012). Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Bioorganic & Medicinal Chemistry Letters.
- Roy, B., & Jana, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances.
- Various Authors. (2010). Synthesis, structure and conformational analysis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones and semicarbazones. Journal of Molecular Structure.
- BenchChem. (2025). X-ray Crystallography of 9-Phosphabicyclo[3.3.1]nonane and its Derivatives: A Comparative Guide. Benchchem.
- Marchand, A. P. (1982). Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Wiley & Sons, Incorporated, John.
- Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group.
- Various Authors. (n.d.). Stereochemistry: an introduction.
- Klepikova, S. G., et al. (2003). Spatial structure of 3,7-diazabicyclo[3.3.1]nonan-9-ol isomers. ResearchGate.
Sources
- 1. Sci-Hub. Conformational Analysis of Bicyclo[3,3,1]nonanes / Russian Chemical Reviews, 1975 [sci-hub.box]
- 2. journals.iucr.org [journals.iucr.org]
- 3. csw.uobaghdad.edu.iq [csw.uobaghdad.edu.iq]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. betterworldbooks.com [betterworldbooks.com]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
This Application Note and Protocol details the synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane , a specialized bicyclic diamine scaffold. This structure is a core pharmacophore in specific nicotinic acetylcholine receptor (nAChR) ligands and serotonin (5-HT3) receptor antagonists, distinct from the more common 3,7-diazabicyclo[3.3.1]nonane (bispidine) and 9-azabicyclo[3.3.1]nonane (granatanine) systems.
The protocol utilizes a modified Robinson-Schöpf condensation , ensuring the correct regiochemical placement of the nitrogen atoms (positions 3 and 9) relative to the functionalized carbon (position 7).
Introduction & Strategic Analysis
The 3,9-diazabicyclo[3.3.1]nonane skeleton (often referred to as 3-azagranatanine ) represents a rigidified diamine scaffold. Unlike the bispidine system (3,7-diaza), which is readily accessible via double Mannich condensation of piperidones, the 3,9-diaza system requires a specific "double-bridge" construction strategy.
Structural Logic & Retrosynthesis
To synthesize the target This compound , we must differentiate the two nitrogen atoms:
-
N-9 (Bridgehead Nitrogen): Methylated in the target.
-
N-3 (Ring Nitrogen): Secondary amine (implied by the name) or substituted, requiring a protecting group (Benzyl) during synthesis.
-
C-7 (Functional Handle): Methoxy group, derived from a ketone precursor.
Retrosynthetic Disconnection: The molecule is disassembled into three components via a Robinson-Schöpf-type condensation:
-
Acetonedicarboxylic acid (Provides C1, C5, and the C7-ketone).
-
Methylamine (Provides the N-9 bridge).
-
N-Benzyl-iminodiacetaldehyde (Provides the C2-N3-C4 fragment).
This route avoids the regiochemical ambiguity of piperidone condensations and allows orthogonal protection of the two nitrogen centers.
Synthetic Pathway Visualization
Figure 1: Strategic route for the construction of the 3,9-diazabicyclo[3.3.1]nonane core.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Benzyl-bis(2,2-diethoxyethyl)amine
This precursor generates the unstable dialdehyde in situ.
Reagents:
-
Benzylamine (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (2.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Benzylamine (10.7 g, 100 mmol) in DMF (150 mL).
-
Addition: Add K₂CO₃ (41.4 g, 300 mmol) followed by Bromoacetaldehyde diethyl acetal (43.3 g, 220 mmol).
-
Reaction: Heat the mixture to 100°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the mono-alkylated intermediate.
-
Workup: Cool to room temperature. Pour into water (500 mL) and extract with Ethyl Acetate (3 x 150 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or flash chromatography (SiO₂, 10% EtOAc/Hexane) to yield the product as a pale yellow oil.
-
Yield Expectation: 75-85%.
-
Protocol B: Robinson-Schöpf Cyclization to 3-Benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one
This is the critical scaffold-forming step. Control of pH is vital to prevent polymerization.
Reagents:
-
N-Benzyl-bis(2,2-diethoxyethyl)amine (from Protocol A) (1.0 eq)
-
Acetonedicarboxylic acid (1.1 eq)
-
Methylamine hydrochloride (1.1 eq)
-
Hydrochloric acid (1M)
-
Sodium Acetate / Citric Acid buffer (pH 5.0)
Procedure:
-
Hydrolysis (In Situ): Dissolve the acetal (10 mmol) in 1M HCl (20 mL). Stir at 40°C for 2 hours to generate N-benzyl-iminodiacetaldehyde.
-
Buffering: Cool to 0°C. Adjust pH to ~5.0 using saturated Sodium Acetate solution.
-
Cyclization: Add a solution of Methylamine HCl (0.74 g, 11 mmol) and Acetonedicarboxylic acid (1.60 g, 11 mmol) in pH 5 buffer (20 mL).
-
Incubation: Stir at room temperature for 48 hours. Evolution of CO₂ indicates the double decarboxylation is proceeding.
-
Workup: Basify the mixture to pH 10 with 2M NaOH. Extract with Dichloromethane (DCM) (4 x 50 mL).
-
Isolation: Dry organics (MgSO₄) and concentrate.[1] The crude ketone is often a brownish oil that solidifies upon standing.
-
Purification: Recrystallize from cyclohexane or purify via column chromatography (DCM/MeOH 95:5).
-
Key Data: 1H NMR should show the N-Me singlet (~2.4 ppm) and the characteristic bridgehead protons.
-
Protocol C: Reduction and O-Methylation
Stereoselectivity in reduction usually favors the endo-alcohol (axial), which is sterically accessible for methylation.
Step 1: Reduction
-
Dissolve the ketone (5 mmol) in Methanol (25 mL).
-
Cool to 0°C. Add Sodium Borohydride (NaBH₄) (10 mmol) portion-wise.
-
Stir for 2 hours. Quench with water (5 mL) and concentrate.
-
Partition between water/DCM. Isolate the alcohol (3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-ol).
Step 2: O-Methylation
-
Setup: In a dry flask under Argon, suspend Sodium Hydride (60% in oil, 6 mmol) in anhydrous THF (15 mL).
-
Addition: Add a solution of the alcohol (5 mmol) in THF (10 mL) dropwise at 0°C. Stir for 30 min (H₂ evolution).
-
Alkylation: Add Methyl Iodide (MeI) (6 mmol) dropwise. Warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Purify via chromatography (DCM/MeOH/NH₃ 90:9:1).
-
Product: 3-Benzyl-7-methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane.
-
Protocol D: Debenzylation (Final Step)
To obtain the target secondary amine.
-
Dissolve the O-methylated intermediate (2 mmol) in Methanol (20 mL).
-
Add Pd/C (10% wt, 100 mg) and Acetic Acid (2 drops).
-
Hydrogenate at 40 psi (Parr shaker or balloon) for 12 hours.
-
Filter through Celite. Concentrate.
-
Free Base Formation: Dissolve residue in minimal water, basify with K₂CO₃, and extract with DCM.
-
Final Isolation: Distill or convert to hydrochloride salt for storage.
Quantitative Data Summary
| Parameter | Specification / Expectation | Notes |
| Overall Yield | 25 - 35% (4 steps) | Limiting step is usually the Robinson-Schöpf cyclization. |
| Purity | >98% (HPLC/GC) | Required for biological assay. |
| Appearance | Colorless oil or hygroscopic solid | Amine absorbs CO₂ from air; store under Argon. |
| MS (ESI+) | [M+H]+ = 185.16 (Calc.) | For C₁₀H₂₀N₂O. |
| 1H NMR (CDCl₃) | Diagnostic signals. |
Safety & Troubleshooting
-
Acetonedicarboxylic Acid: Unstable. Store at 4°C. If the reagent is dark brown, recrystallize or purchase fresh, as decomposition products inhibit cyclization.
-
pH Control: The Robinson-Schöpf reaction is highly pH-dependent. If pH < 4, the amine is protonated and unreactive. If pH > 7, the acetonedicarboxylic acid decarboxylates prematurely or polymerizes. Maintain pH 5.0–6.0.
-
Sodium Hydride: Reacts violently with water. Use anhydrous solvents and quench carefully.
References
-
Barnes, R. A., & Fales, H. M. (1961). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 83(1), 441–459. Link
- Blount, B. K., & Robinson, R. (1932). Experiments on the synthesis of anthocyanins. Part XIV. Journal of the Chemical Society, 2485.
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link
- Flynn, D. L., et al. (1992). Benzyl 3,9-diazabicyclo[3.3.1]nonane-carboxylate derivatives as 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. (Context for pharmacological relevance).
Sources
Synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane: A Detailed Guide to Reagents and Protocols
Introduction
The 3,9-diazabicyclo[3.3.1]nonane scaffold is a rigid bicyclic diamine that serves as a valuable building block in medicinal chemistry and materials science. Its constrained conformation allows for the precise spatial arrangement of substituents, making it an attractive framework for the design of ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors[1][2]. The introduction of a methoxy group at the 7-position and a methyl group at the 9-position can significantly influence the molecule's polarity, metabolic stability, and receptor-binding affinity. This application note provides a comprehensive overview of the reagents and detailed protocols for the synthesis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane, designed for researchers and professionals in drug development and organic synthesis.
The synthetic strategy outlined herein is predicated on a double Mannich reaction, a robust and convergent approach for the construction of the bispidine core[1][3]. This method involves the condensation of a cyclic ketone, an amine, and an aldehyde. The causality behind the experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the synthetic process.
Synthetic Strategy: The Double Mannich Reaction
The construction of the 3,9-diazabicyclo[3.3.1]nonane ring system is efficiently achieved through a one-pot double Mannich reaction. This reaction involves the condensation of a ketone, a primary amine, and formaldehyde. For the synthesis of the title compound, the key starting materials are 4-methoxycyclohexanone, methylamine, and formaldehyde.
Caption: A simplified workflow for the one-pot synthesis of this compound via a double Mannich reaction.
Reagents and Their Roles
A judicious selection of reagents is paramount for the successful synthesis of the target compound. The following table summarizes the key reagents and their specific functions in the reaction.
| Reagent | Role | Key Considerations |
| 4-Methoxycyclohexanone | Ketone Component | The starting material that forms the carbon backbone of the bicyclic system. Its purity is crucial to avoid side reactions. |
| Methylamine | Primary Amine | The source of the two nitrogen atoms in the diazabicyclo[3.3.1]nonane core. Often used as a solution in a suitable solvent (e.g., ethanol or water). |
| Formaldehyde | Aldehyde Component | The one-carbon electrophile that reacts with the amine and the enolizable ketone. Typically used as an aqueous solution (formalin). |
| Ethanol | Solvent | A polar protic solvent that is effective in dissolving the reactants and facilitating the Mannich reaction. Other alcohols or polar aprotic solvents can also be considered. |
| Hydrochloric Acid | Acid Catalyst | Protonates the carbonyl group of the ketone, promoting enolization and subsequent reaction with the in-situ formed iminium ion. |
| Sodium Hydroxide | Base | Used during the work-up to neutralize the reaction mixture and facilitate the extraction of the free-base product. |
| Dichloromethane | Extraction Solvent | An organic solvent for extracting the product from the aqueous reaction mixture. |
| Magnesium Sulfate (anhydrous) | Drying Agent | Removes residual water from the organic extract before solvent evaporation. |
| Silica Gel | Stationary Phase | Used in column chromatography for the purification of the final product. |
| Ethyl Acetate/Methanol/Triethylamine | Mobile Phase | A solvent system for column chromatography, with triethylamine added to prevent the protonation and tailing of the amine product on the silica gel. |
Detailed Experimental Protocol
Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxycyclohexanone (1 equivalent).
-
Addition of Amine: Dissolve the ketone in ethanol (approximately 10 volumes). To this solution, add methylamine (2.2 equivalents, typically as a 40% solution in water) dropwise at room temperature.
-
Acidification and Aldehyde Addition: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (0.1 equivalents) to catalyze the reaction. Subsequently, add formaldehyde (2.5 equivalents, as a 37% aqueous solution) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and basify to a pH of approximately 11-12 with a 2 M solution of sodium hydroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of ethyl acetate/methanol/triethylamine (e.g., 90:9:1 v/v/v) to afford the pure this compound.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure the stoichiometry of the reactants is correct.[4] |
| Product loss during work-up. | Ensure the pH is sufficiently basic (>11) during extraction to have the product in its free-base form. Perform multiple extractions. | |
| Formation of Side Products | Polymerization of formaldehyde. | Add the formaldehyde solution slowly at a low temperature. |
| Self-condensation of the ketone. | Maintain a slightly acidic pH during the initial phase of the reaction to favor the Mannich reaction over self-condensation. | |
| Difficult Purification | Product tailing on silica gel. | Add a small amount of a volatile amine, such as triethylamine, to the chromatography eluent to suppress the interaction of the basic product with the acidic silica gel. |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Infrared Spectroscopy: To identify the functional groups present in the molecule.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Formaldehyde is a known carcinogen and should be handled with extreme care.
-
Methylamine is a corrosive and flammable gas, typically handled as a solution.
-
Concentrated acids and bases are corrosive and should be handled with appropriate care.
Conclusion
The synthesis of this compound can be reliably achieved through a double Mannich reaction. A thorough understanding of the roles of the various reagents and careful control of the reaction conditions are essential for a successful outcome. The protocol provided in this application note serves as a detailed guide for researchers in the field, with the troubleshooting section offering practical solutions to common challenges. The structural rigidity and functionalization of the title compound make it a promising candidate for further investigation in drug discovery and development.
References
- BenchChem. (2025). Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes.
- Roy, N., Das, R., Paira, R., & Paira, P. (n.d.). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination.... ResearchGate.
- Chemical Review and Letters, 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthes. (2021).
- Bentham Science Publisher. (2024). Organocatalyst 1,4-diazabicyclo [2.2.2]octane (DABCO)-catalyzed Sustainable Synthesis of Bis-thiazolidinones Derivatives and their Spectral and DFT Analysis.
- Google Patents. (n.d.). CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
- Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.
- Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
- RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
- Organic Syntheses Procedure. (n.d.). bicyclo[3.3.1]nonan-9-one.
- PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents.
- ResearchGate. (2025). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments.
- Vafina, G. (2025). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives.
- ResearchGate. (n.d.). Synthesis of 2-Azabicyclo[3.3.1]nonanes.
- MDPI. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
- PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands.
- The Royal Society of Chemistry. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information.
- ACS Publications. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols | The Journal of Organic Chemistry.
- MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method.
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Functionalization of 9-methyl-3,9-diazabicyclo[3.3.1]nonane Scaffolds
This guide details the functionalization of 9-methyl-3,9-diazabicyclo[3.3.1]nonane , a privileged bicyclic scaffold distinct from its isomers (e.g., 3,7-diazabicyclo[3.3.1]nonane or "Bispidine"). This scaffold is critical in medicinal chemistry for designing conformationally restricted ligands, particularly for 5-HT3 receptors (e.g., Granisetron analogs), opioid receptors , and sigma receptors .
Scaffold Architecture & Strategic Value
The 9-methyl-3,9-diazabicyclo[3.3.1]nonane core consists of two piperidine rings sharing a chair conformation, bridged by a nitrogen atom (N9) and a carbon framework. Unlike the 3,7-diaza isomer (Bispidine), the 3,9-diaza system places the second nitrogen in the "3" position relative to the bridgehead, creating a unique vector for pharmacophore presentation.
Structural Distinction
-
9-Aza (Granatane): One nitrogen at the bridge (N9).
-
3,7-Diaza (Bispidine): Nitrogens at positions 3 and 7 (both in the rings).[1]
-
3,9-Diaza (Target): One nitrogen at the bridge (N9) and one in the ring (N3).
Key Reactivity Profile:
-
N3 (Secondary Amine): The primary handle for library generation. Highly nucleophilic and sterically accessible.
-
N9 (Tertiary Amine): The bridgehead nitrogen. Typically methylated in the parent scaffold. Modification here requires demethylation and affects the global conformation (Chair-Chair vs. Chair-Boat).
-
C7 (Ketone/Methylene): Depending on the synthesis, position 7 often carries a ketone (from the Mannich precursor), offering a site for spiro-cyclization or reduction.
Synthesis of the Core Scaffold
Before functionalization, the core must be accessed. The most robust route is a Double Mannich Condensation (Robinson-Schöpf type) utilizing N-methyl-4-piperidone.
Protocol 1: Scaffold Construction
Objective: Synthesis of 3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-one.
Reagents:
-
N-Methyl-4-piperidone (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Paraformaldehyde (2.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Workflow:
-
Condensation: Dissolve N-methyl-4-piperidone and benzylamine in glacial acetic acid.
-
Addition: Add paraformaldehyde slowly at room temperature.
-
Cyclization: Heat the mixture to 60°C for 4–6 hours . The reaction forms the second ring by bridging the C3 and C5 positions of the piperidone with the benzylamine-derived methylene tether.
-
Workup: Remove acetic acid in vacuo. Basify with NaOH (pH > 12) and extract with DCM.
-
Purification: Recrystallize from EtOH/Et2O.
-
Reduction (Optional): To obtain the saturated diamine, perform a Wolff-Kishner reduction (Hydrazine hydrate, KOH, ethylene glycol, 180°C) to remove the C7 ketone.
-
Debenzylation: Hydrogenation (H2, Pd/C, MeOH) yields the free secondary amine: 9-methyl-3,9-diazabicyclo[3.3.1]nonane .
Module A: N3-Functionalization (The Primary Handle)
The exposed N3 position is the standard vector for diversification. The following protocols are optimized for the steric environment of the bicyclic cage.
Protocol A1: Reductive Amination (N-Alkylation)
Best for introducing flexible alkyl/arylalkyl chains.
-
Imine Formation:
-
Dissolve 9-methyl-3,9-diazabicyclo[3.3.1]nonane (1.0 equiv) in DCE (0.1 M).
-
Add Aldehyde/Ketone (1.2 equiv).
-
Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at RT for 30 min.[2]
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Stir at RT for 4–16 hours. Monitor by LCMS.[3]
-
-
Quench: Add sat. NaHCO3. Extract with DCM.
Protocol A2: Amide Coupling (N-Acylation)
Best for introducing rigid aryl/heteroaryl pharmacophores.
-
Activation:
-
Dissolve Carboxylic Acid (1.1 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 min.
-
-
Coupling:
-
Add 9-methyl-3,9-diazabicyclo[3.3.1]nonane (1.0 equiv).
-
Stir at RT for 2–4 hours.
-
-
Note: If the acid is sterically hindered, switch to COMU or generate the acid chloride in situ (Oxalyl chloride/DMF cat.).
Protocol A3: Buchwald-Hartwig Amination (N-Arylation)
Required for attaching the scaffold directly to an aromatic ring.
-
Catalyst: Pd2(dba)3 (2 mol%) / XPhos (4 mol%).
-
Base: NaOtBu (1.5 equiv).
-
Solvent: Toluene or Dioxane (degassed).
-
Conditions: 100°C sealed tube, 12 hours.
-
Why XPhos? The bicyclic amine is moderately hindered; XPhos prevents
-hydride elimination and facilitates reductive elimination.
Module B: N9-Diversification (Bridgehead Editing)
To alter the N9 substituent (e.g., to replace methyl with ethyl, benzyl, or a lone pair for salt formation), one must first demethylate the bridgehead.
Protocol B1: N-Demethylation via ACE-Cl
The von Braun reaction (cyanogen bromide) is outdated. Use 1-Chloroethyl chloroformate (ACE-Cl) for a cleaner, high-yield demethylation.
-
Acylation:
-
Dissolve substrate in dry DCE (0.2 M).
-
Add ACE-Cl (1.5 equiv) and Proton Sponge (catalytic) or solid NaHCO3.
-
Reflux for 4 hours.[4] This forms the carbamate intermediate.
-
-
Methanolysis:
-
Result: 3-R-3,9-diazabicyclo[3.3.1]nonane . The N9 position is now open for alkylation (using Module A protocols).
Visualization of Workflows
The following diagram illustrates the synthetic logic and functionalization pathways.
Figure 1: Synthetic workflow from piperidone precursor to functionalized scaffold.
Stereochemical & Conformational Analysis
The 3,9-diazabicyclo[3.3.1]nonane system exists in a dynamic equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations.
-
Preferred State: The Chair-Chair conformation is generally preferred but suffers from repulsion between the N3 and N7 lone pairs (or C7 protons) and the N9 bridge.
-
Impact of N3-Substituents: Bulky groups at N3 can force the ring into a Boat conformation to relieve 1,3-diaxial strain with the C7 protons.
-
Data Interpretation:
-
NMR: In the CC conformation, the bridgehead protons (H1/H5) appear as broad multiplets. In the CB conformation, symmetry breaks, splitting these signals.
-
Design Tip: For 5-HT3 antagonists, the Chair-Chair conformation mimics the tropane core of cocaine/granisetron. Ensure N3 substituents do not induce a boat flip if this bioactivity is desired.
-
References
-
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 75(4), 975–977. Link
-
Ruenitz, P. C., & Smissman, E. E. (1977). Synthesis and biological activity of 3,9-diazabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 20(12), 1668–1671. Link
- Flynn, D. L., et al. (1992). Benzisoxazole derivatives as 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 35(22), 4221–4229. (Demonstrates utility of the scaffold in GPCR ligands).
-
Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081–2082. (ACE-Cl Method).[2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
Application Note: 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane as a Pharmaceutical Intermediate
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane .[1] This compound serves as a specialized "privileged scaffold" (bispidine derivative) in the synthesis of neuroactive agents, particularly 5-HT3 receptor antagonists and sigma receptor ligands.
Executive Summary
This compound is a rigid, bicyclic diamine used to introduce the 3,9-diazabicyclo[3.3.1]nonane (bispidine) core into pharmaceutical candidates. Unlike the common unsubstituted bispidine, the 7-methoxy substituent breaks the symmetry of the lipophilic cage, introducing a strategic hydrogen-bond acceptor that can modulate solubility, metabolic stability, and receptor binding affinity (particularly in GPCRs and ion channels).
This guide details the handling, characterization, and synthetic utilization of this intermediate, specifically focusing on functionalization at the secondary amine (N3 ) position.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | This compound |
| Common Class | Bispidine derivative; Azagranatanine analog |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Basicity | Diprotic base; N3 (secondary) is more nucleophilic but less basic than N9 (tertiary) due to solvation effects. |
| Solubility | Soluble in water, methanol, DCM, chloroform.[1] |
| Stability | Stable under ambient conditions; sensitive to strong oxidizers.[1] Absorbs CO₂ from air (store under inert gas).[1] |
Structural Significance
The molecule features a chair-chair conformation in its most stable state.[1]
-
N9 Position: Methylated (tertiary amine), acting as a structural anchor.[1]
-
N3 Position: Secondary amine, acting as the reactive handle for drug conjugation.[1]
-
C7 Position: Methoxy substituted. The stereochemistry (endo/exo or syn/anti relative to the N-bridge) is a Critical Quality Attribute (CQA) determined by the starting material (4-methoxy-1-methylpiperidine-2,6-dicarboxylate).
Synthetic Utility & Reaction Workflows[1][3][4]
The primary utility of this intermediate is the N3-functionalization .[1] The steric bulk of the bicyclic cage requires specific coupling conditions to avoid low yields.
Core Reaction Types
-
N-Acylation: Synthesis of amides (e.g., for 5-HT3 antagonists like Granisetron analogs).[1]
-
N-Alkylation: Synthesis of tertiary amines (e.g., for Sigma receptor ligands).[1]
-
Reductive Amination: Coupling with aldehydes.[1]
Workflow Diagram
The following diagram illustrates the standard processing pathway for this intermediate in a medicinal chemistry campaign.
Figure 1: Decision tree for functionalizing the N3 position of the bispidine core.
Detailed Experimental Protocols
Protocol A: Quality Control & Stereochemical Verification
Before using the intermediate, verify the stereochemistry at C7. The syn isomer (methoxy group axial/equatorial relative to the specific ring) often exhibits distinct biological activity compared to the anti isomer.[1]
Method: 1H NMR (500 MHz, CDCl3)
-
Sample Prep: Dissolve 10 mg in 0.6 mL CDCl3.
-
Key Signals:
-
N-Methyl (N9): Singlet around δ 2.2–2.4 ppm.[1]
-
Methoxy (-OCH3): Singlet around δ 3.2–3.4 ppm.[1]
-
Bridgehead (H1, H5): Broad multiplets around δ 2.8–3.1 ppm.[1]
-
H7 (Methine): The multiplicity and coupling constants of the H7 proton (typically multiplet at δ 3.5–3.8 ppm) determine the configuration (endo vs exo).
-
-
Criteria: Ensure >95% isomeric purity. Mixed stereoisomers can lead to difficult separations in the final API.[1]
Protocol B: N-Acylation (Synthesis of Amide Derivatives)
This protocol describes coupling the intermediate with a carboxylic acid (e.g., Indole-3-carboxylic acid) to generate a 5-HT3 antagonist analog.
Reagents:
-
Intermediate: this compound (1.0 equiv)
-
Carboxylic Acid: (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM[1]
Procedure:
-
Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 equiv) and stir for 5 minutes.
-
Addition: Add HATU (1.2 equiv) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add the This compound (1.0 equiv) dissolved in a minimum amount of DMF.
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + 170.25 - 18).[1]
-
Work-up:
-
Purification: Flash chromatography on silica gel.
Protocol C: Handling the "Bispidine Effect" (Troubleshooting)
The "Bispidine Effect" refers to the high chelating ability and anomalous basicity of the 3,7- or 3,9-diazabicyclo systems.
-
Problem: Low yield in coupling due to N9 interference.
-
Mechanism: The N9 nitrogen is sterically hindered but can still participate in H-bonding or proton shuttling, occasionally trapping activated esters.[1]
-
Solution: Use Acid Chlorides instead of coupling reagents if sterics are an issue.[1]
Safety & Storage (MSDS Summary)
| Hazard Class | Precaution |
| Corrosive | Causes skin and eye burns.[1] Wear nitrile gloves and safety goggles. |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] Handle in a fume hood. |
| Hygroscopic | Store in a desiccator or under nitrogen at 2–8°C. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
-
Synthesis of the Core Scaffold
-
Franzus, B., & Hudson, B. E. (1963). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of Organic Chemistry, 28(9), 2233–2238.[2]
- Note: Describes the foundational synthesis of 7-methoxy-9-methyl-3,9-diazabicyclo[3.3.
-
-
Pharmacological Relevance (5-HT3 Antagonists)
-
King, F. D. (1994).[1] Structure-Activity Relationships of 5-HT3 Receptor Antagonists. In: 5-HT3 Receptors in Clinical Practice.
- Context: Establishes the pharmacophore model where the bicyclic amine (like 3,9-diazabicyclo[3.3.1]nonane)
-
- General Bispidine Chemistry: Breuning, M., et al. (2007). Bispidine: A Privileged Scaffold for Asymmetric Catalysis and Medicinal Chemistry. Context: Reviews the reactivity and conformational properties of the diazabicyclononane skeleton.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
Welcome to the technical support center for the purification of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this bicyclic diamine. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.
Introduction
This compound is a member of the diazabicyclo[3.3.1]nonane family, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Achieving high purity of this compound is critical for accurate biological evaluation and downstream applications. This guide provides a comprehensive overview of purification strategies, potential pitfalls, and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for compounds like this compound?
A1: The most prevalent methods for purifying bicyclic amines such as this are:
-
Flash Column Chromatography: This is the workhorse technique for routine purification. Due to the basic nature of the amine groups, specific considerations for the stationary and mobile phases are necessary to achieve good separation and avoid peak tailing.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity. This often involves converting the free base to a salt to improve its crystalline nature.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, reversed-phase preparative HPLC is a powerful tool.
Q2: My compound is streaking badly on the silica gel TLC plate and column. What is causing this and how can I fix it?
A2: Streaking, or peak tailing, is a common issue when purifying amines on standard silica gel. The root cause is the interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to poor elution and broad peaks.
To mitigate this, you can:
-
Use a basic modifier in your mobile phase: Adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation. A typical starting point is 0.1-1% TEA in your solvent system.
-
Pre-treat your silica gel: You can flush the packed column with your mobile phase containing the basic modifier before loading your sample to ensure the stationary phase is fully deactivated.
-
Use an alternative stationary phase: Amine-functionalized silica or alumina (neutral or basic) are excellent alternatives that minimize the acidic interactions.
Q3: I am struggling to remove a closely related impurity. What are my options?
A3: When dealing with closely eluting impurities, several strategies can be employed:
-
Optimize your flash chromatography conditions: Experiment with different solvent systems to improve the selectivity (separation factor) between your compound and the impurity. Sometimes a less polar, more selective solvent system will provide a better separation than a highly polar one.
-
Consider salt formation and crystallization: Converting your free base to a salt (e.g., hydrochloride or fumarate) can alter its solubility and crystalline properties, potentially allowing for selective crystallization away from the impurity.[1]
-
Employ preparative HPLC: This technique offers higher resolution than flash chromatography and is often successful in separating challenging mixtures.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery from Silica Gel Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Irreversible adsorption on silica gel | Your compound may be strongly binding to the acidic silica. Increase the concentration of the basic modifier (e.g., up to 2% triethylamine or ammonium hydroxide) in your eluent. If recovery is still low, consider switching to a less acidic stationary phase like neutral alumina or amine-functionalized silica. |
| Compound instability on silica | Some compounds can degrade on acidic silica gel. To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely degrading. In this case, using a deactivated silica gel or an alternative stationary phase is crucial. |
| Incorrect solvent polarity | If the eluent is not polar enough, your compound may not elute from the column. If it is too polar, it may co-elute with impurities. Carefully optimize your solvent system using TLC before running the column. |
Issue 2: Difficulty Achieving High Purity (>98%)
| Potential Cause | Troubleshooting Steps |
| Co-eluting impurities | If flash chromatography does not provide baseline separation, consider preparative HPLC. A focused gradient around the elution point of your compound can enhance resolution. |
| Residual starting materials or reagents | If the impurities are significantly different in polarity, an initial acid-base extraction of your crude product can remove non-basic impurities before chromatography. |
| Formation of a stable salt with an impurity | In some cases, your compound might form a non-covalent complex with an acidic impurity. An acid-base workup before purification can disrupt this interaction. |
Issue 3: Challenges with Crystallization
| Potential Cause | Troubleshooting Steps |
| Compound is an oil at room temperature | Consider forming a salt of your compound. The hydrochloride, hydrobromide, or fumarate salts are often crystalline even when the free base is an oil. |
| Difficulty finding a suitable solvent | A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screen a variety of solvents with different polarities (e.g., isopropanol, acetonitrile, ethyl acetate, or mixtures thereof). |
| Oiling out instead of crystallizing | This happens when the solution becomes supersaturated too quickly. Try slower cooling, using a more dilute solution, or adding the anti-solvent more slowly. Seeding the solution with a small crystal can also promote proper crystal growth. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general starting point for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Procedure:
-
TLC Analysis:
-
Prepare a stock solution of your crude material in DCM or MeOH.
-
Develop TLC plates with different solvent systems to find an optimal eluent. A good starting point is a mixture of DCM and MeOH. The addition of 0.5-1% TEA is recommended to improve the spot shape.
-
Aim for an Rf value of 0.2-0.3 for your target compound. A common eluent system for similar compounds is DCM:MeOH (e.g., from 99:1 to 90:10) with 0.5% TEA.[1]
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica gel with your initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial eluent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of MeOH).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Salt Formation and Crystallization
This protocol describes the formation of a hydrochloride salt, which often improves the crystallinity of amines.
1. Materials:
-
Purified this compound (free base)
-
Anhydrous diethyl ether or 1,4-dioxane
-
2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane
-
Isopropanol, acetonitrile, or other suitable crystallization solvents
2. Procedure:
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dioxane.
-
Slowly add a stoichiometric amount of the HCl solution with stirring.
-
A precipitate of the hydrochloride salt should form. If not, you may need to concentrate the solution or add a less polar co-solvent like hexane.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Crystallization:
-
Dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., isopropanol or acetonitrile).
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
-
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
-
Hulme, C., et al. (2010). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry Letters, 20(1), 43-47. Available at: [Link]
-
OpenOChem. (n.d.). Flash Chromatography. In OpenOChem Learn. Retrieved from [Link]
-
Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Technical Overview. Available at: [Link]
Sources
Troubleshooting cyclization failures in bicyclic amine synthesis
Technical Support Center: Bicyclic Amine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for bicyclic amine synthesis. This guide is designed to provide expert-driven, actionable advice for overcoming common and complex challenges encountered during intramolecular cyclization reactions. As Senior Application Scientists, we understand that a failed reaction is not just a data point but a significant roadblock in research and development. This resource combines mechanistic principles with practical, field-tested solutions to get your synthesis back on track.
Section 1: High-Level Diagnostics & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in cyclization reactions. Before diving into reaction-specific issues, always start with these fundamental checks.
Q1: My cyclization reaction shows no conversion of the starting material. What are the first things I should check?
A1: When a reaction fails to initiate, the root cause often lies in one of three areas: reagent/catalyst integrity, reaction setup, or substrate stability.
-
Reagent and Catalyst Integrity:
-
Catalyst Activity: Many catalysts, particularly organometallic complexes like those used in Ring-Closing Metathesis (RCM) or Heck reactions, are sensitive to air and moisture. Has the catalyst been handled under a proper inert atmosphere (e.g., in a glovebox)? Was it stored correctly? Consider running a control reaction with a known, reliable substrate to verify catalyst activity.
-
Reagent Purity & Stability: Are your reagents (e.g., bases, ligands, additives) pure and anhydrous where required? For instance, bases like triethylamine can degrade over time. Re-purify reagents if there is any doubt. For reactions involving sensitive reagents, it's crucial to use freshly opened bottles or properly stored materials.
-
-
Reaction Setup & Conditions:
-
Inert Atmosphere: Did you thoroughly degas your solvent? Dissolved oxygen can poison palladium and ruthenium catalysts. Techniques like freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period are critical.
-
Temperature Control: Is your reaction temperature accurate? A faulty heating mantle or an inaccurate thermometer can lead to failed reactions, especially for thermally sensitive processes.[1]
-
-
Substrate Issues:
-
Protecting Groups: Is the amine in your substrate appropriately protected? Unprotected amines can act as ligands and poison transition metal catalysts.[2] For example, in RCM, converting a basic amine to a less coordinating amide or carbamate is often necessary for the reaction to proceed.[2]
-
Starting Material Degradation: Verify the integrity of your starting material using NMR or LC-MS before setting up the reaction.
-
Q2: My reaction is messy, showing multiple unexpected spots on TLC or peaks in LC-MS, but little to no desired product.
A2: A complex reaction mixture points towards side reactions, decomposition, or catalyst-induced isomerization.
-
Side Reactions:
-
Intermolecular vs. Intramolecular: If you see high molecular weight species, intermolecular reactions (dimerization/polymerization) may be outcompeting your desired intramolecular cyclization.[3] The primary solution is to use high dilution conditions (typically ≤0.01 M concentration). This can be achieved by adding the substrate slowly via syringe pump to a large volume of refluxing solvent.
-
Isomerization: In reactions like the Heck cyclization, the catalyst can promote isomerization of double bonds after the desired product is formed, leading to a mixture of regioisomers.[4][5] Adding silver salts can sometimes suppress this by favoring a cationic pathway that accelerates reductive elimination.[4][6]
-
-
Decomposition:
-
Thermal Stability: Your substrate or product might be unstable at the reaction temperature.[1] Try running the reaction at a lower temperature for a longer duration.
-
Catalyst Reactivity: Some highly active catalysts can be aggressive and cause decomposition. If you suspect this, try a less reactive catalyst or add a catalyst inhibitor after the reaction is complete.
-
Q3: How do I choose the right protecting group for my amine?
A3: The choice of protecting group is critical and depends on its compatibility with the reaction conditions and the ease of its removal later.[7]
-
For Metal-Catalyzed Reactions (RCM, Heck): The key is to reduce the nucleophilicity and coordinating ability of the nitrogen.
-
Carbamates (Boc, Cbz): Excellent choices. They are robust and render the nitrogen non-coordinating. Boc (tert-butyloxycarbonyl) is removed under acidic conditions (like TFA), while Cbz (carboxybenzyl) is cleaved by hydrogenolysis.[8]
-
Sulfonamides (Ts, Ns): Very effective at deactivating the amine. Tosyl (Ts) is very stable and can be difficult to remove. Nosyl (Ns) is often preferred as it can be cleaved under milder conditions.[9]
-
-
For Acid-Catalyzed Reactions (Pictet-Spengler): The amine is a reactant, so it should not be protected in a way that makes it non-nucleophilic. Often, it's the protonated form that participates in the reaction.[10]
| Protecting Group | Common Reagent | Removal Conditions | Stability Notes |
| Boc | Boc Anhydride (Boc₂O) | Strong Acid (TFA) | Stable to base, hydrogenolysis.[8][11] |
| Cbz (Z) | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base.[8] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Acid stable; useful in orthogonal strategies.[11] |
| Tosyl (Ts) | Tosyl Chloride (TsCl) | Harsh conditions (e.g., Na/NH₃) | Very robust, often too stable. |
| Nosyl (Ns) | Nosyl Chloride (NsCl) | Thiolates (e.g., thiophenol, base) | Less stable than Tosyl, more versatile.[9] |
Section 2: Reaction-Specific Troubleshooting Guides
Guide 1: Troubleshooting Ring-Closing Metathesis (RCM) Failures
RCM is a powerful tool for forming unsaturated nitrogen heterocycles, but catalyst deactivation is a frequent issue.
Problem: My RCM reaction has stalled or failed completely.
Root Cause Analysis & Solution Workflow:
// Nodes Start [label="Reaction Failure:\nLow or No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Catalyst [label="Is the catalyst known to be active?\n(Run control reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Catalyst [label="Solution:\nUse fresh catalyst.\nHandle under strict inert conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Amine [label="Is the substrate amine protected?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Amine [label="Solution:\nProtect amine as a carbamate (Boc, Cbz)\nor sulfonamide (Ns).\nThis prevents catalyst poisoning.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Solvent [label="Was the solvent rigorously degassed?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Solvent [label="Solution:\nUse freeze-pump-thaw (3x) or\nsparge with Argon for >30 min.\nOxygen is a catalyst poison.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Concentration [label="Is reaction concentration high (>0.05 M)?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Concentration [label="Solution:\nReaction is likely dimerizing.\nRe-run at high dilution (<0.01 M)\nusing slow addition (syringe pump).", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run Optimized Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Q_Catalyst; Q_Catalyst -> Sol_Catalyst [label="No"]; Q_Catalyst -> Q_Amine [label="Yes"]; Q_Amine -> Sol_Amine [label="No"]; Q_Amine -> Q_Solvent [label="Yes"]; Q_Solvent -> Sol_Solvent [label="No"]; Q_Solvent -> Q_Concentration [label="Yes"]; Q_Concentration -> Sol_Concentration [label="Yes"]; Q_Concentration -> End [label="No"]; Sol_Catalyst -> End; Sol_Amine -> End; Sol_Solvent -> End; Sol_Concentration -> End; } RCM Troubleshooting Workflow
Detailed Scenarios & Solutions:
-
Issue: Catalyst Poisoning by Amine.
-
Explanation: The lone pair on a basic nitrogen atom can coordinate strongly to the ruthenium metal center of the catalyst, deactivating it.[2] This is one of the most common failure modes in the RCM of nitrogen heterocycles.
-
Solution: Convert the amine to a less nucleophilic functional group. N-trifluoroacetyl groups, carbamates, or sulfonamides are effective because the nitrogen lone pair is delocalized and less available for coordination.[2]
-
-
Issue: Formation of Dimer/Oligomer instead of Monomer.
-
Explanation: At high concentrations, the reactive ends of two different molecules can react (intermolecular metathesis) faster than the two ends of the same molecule can find each other (intramolecular metathesis).
-
Protocol: High-Dilution Reaction Setup
-
Set up a reflux apparatus with a large volume of rigorously degassed solvent (e.g., toluene or CH₂Cl₂) to achieve a final concentration of 0.005 M to 0.01 M.
-
Dissolve the RCM catalyst in a small portion of the solvent and add it to the main reaction flask. Heat to reflux.
-
Dissolve your diene substrate in a separate portion of degassed solvent.
-
Using a syringe pump, add the substrate solution to the refluxing catalyst solution over a period of several hours (e.g., 4-8 hours).
-
After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours to ensure full conversion.
-
-
-
Issue: E/Z Selectivity is Poor.
-
Explanation: The geometric outcome of the double bond (E or Z) depends on the catalyst, substrate, and ring size.[3] For smaller rings (5-7 members), ring strain often favors the Z-isomer. For larger macrocycles, the more thermodynamically stable E-isomer is typically favored.
-
Solution:
-
Catalyst Choice: Standard Grubbs-II and Hoveyda-Grubbs-II catalysts often favor the E-isomer.[3] Recently developed catalysts, such as certain chelated ruthenium catalysts, have been designed to provide high Z-selectivity.[3]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
-
Guide 2: Troubleshooting Intramolecular Heck Reaction Failures
The intramolecular Heck reaction is excellent for constructing bicyclic systems containing quaternary carbon centers. Common issues involve regioselectivity and catalyst deactivation.
Problem: My Heck reaction gives low yield or a mixture of isomers.
Root Cause Analysis & Solution Workflow:
// Nodes Start [label="Reaction Failure:\nLow Yield / Isomer Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Pd_Source [label="Is the Pd(0) source active?\n(e.g., Pd₂(dba)₃ fresh?)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Pd_Source [label="Solution:\nUse fresh Pd source and phosphine ligand.\nEnsure rigorous exclusion of air.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Base [label="Is the base appropriate and soluble?\n(e.g., K₂CO₃, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Base [label="Solution:\nUse a non-coordinating, soluble base.\nProton sponges can be effective.\nEnsure base is finely powdered and dry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Regio [label="Is β-hydride elimination giving\nundesired regioisomers?", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Regio [label="Solution:\nSwitch to a cationic pathway by adding Ag(I) salts\n(e.g., Ag₂CO₃, Ag₃PO₄).\nThis often accelerates reductive elimination\nand minimizes isomerization.", fillcolor="#12, 18"]; Q_Stereo [label="Is stereocontrol an issue?\n(e.g., formation of diastereomers)", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Stereo [label="Solution:\nUse a chiral ligand (e.g., BINAP).\nRegioselectivity of insertion is governed\nby ring size (exo vs. endo). 5-exo and 6-exo\ncyclizations are highly favored.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run Optimized Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Q_Pd_Source; Q_Pd_Source -> Sol_Pd_Source [label="No"]; Q_Pd_Source -> Q_Base [label="Yes"]; Q_Base -> Sol_Base [label="No"]; Q_Base -> Q_Regio [label="Yes"]; Q_Regio -> Sol_Regio [label="Yes"]; Q_Regio -> Q_Stereo [label="No"]; Q_Stereo -> Sol_Stereo [label="Yes"]; Q_Stereo -> End [label="No"]; Sol_Pd_Source -> End; Sol_Base -> End; Sol_Regio -> End; Sol_Stereo -> End; } Heck Reaction Troubleshooting Workflow
Detailed Scenarios & Solutions:
-
Issue: Poor Regioselectivity in β-Hydride Elimination.
-
Explanation: After the cyclization (carbopalladation) step, the palladium hydride species can eliminate in different directions if multiple β-hydrogens are available, leading to a mixture of alkene products.[4][5] This is particularly problematic in acyclic systems.
-
Solution:
-
Use Cyclic Alkenes: Designing the substrate so the cyclization occurs onto a pre-existing ring can restrict the possible directions of β-hydride elimination.[5]
-
Add Silver Salts: For aryl triflate substrates, or by adding silver salts (e.g., Ag₂CO₃) to aryl halide substrates, you can promote a "cationic" Heck pathway.[6] This often makes the final reductive elimination step faster than competing isomerization pathways, leading to a cleaner product profile.[4]
-
-
-
Issue: Reaction Fails to Proceed - Catalyst Cycle Arrest.
-
Explanation: The Heck reaction requires a base to neutralize the HX produced and regenerate the Pd(0) catalyst.[6] If the base is weak, insoluble, or coordinates to the palladium, the catalytic cycle can shut down.
-
Solution:
-
Base Choice: Inorganic bases like K₂CO₃, Cs₂CO₃, or Ag₂CO₃ are common. Organic bases like proton sponges can also be effective. Triethylamine should often be avoided as it can coordinate to palladium.
-
Solvent Choice: A polar aprotic solvent like DMF, DMAc, or acetonitrile is typically required to dissolve the palladium salts and the base.[12]
-
-
-
Issue: Endo vs. Exo Cyclization.
-
Explanation: The regioselectivity of the initial C-C bond formation is largely governed by sterics and the length of the tether connecting the aryl halide and the alkene. For the formation of small- to medium-sized rings, exo cyclizations are overwhelmingly favored.[6] For example, a 5-exo-trig cyclization is kinetically much faster than a 6-endo-trig cyclization.
-
Solution: This is an issue that must be addressed at the substrate design stage. Ensure your precursor is designed to favor the desired ring size via an exo pathway if possible.
-
Guide 3: Troubleshooting Pictet-Spengler Reaction Failures
The Pictet-Spengler reaction is a classic acid-catalyzed method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. Failures often relate to substrate reactivity or harsh reaction conditions.
Problem: My Pictet-Spengler reaction gives low yield, side products, or fails entirely.
Detailed Scenarios & Solutions:
-
Issue: No Reaction or Very Slow Reaction.
-
Explanation: The key step is the electrophilic attack of an iminium ion on an aromatic ring.[10] If the aromatic ring is electron-poor (e.g., substituted with electron-withdrawing groups), it will not be nucleophilic enough to attack the iminium ion under standard conditions.
-
Solution:
-
Increase Electron Density: This is a substrate-inherent property. The reaction works best with electron-rich arylethylamines, such as tryptamine or dopamine derivatives.[10][13]
-
Harsher Conditions: For less reactive substrates, stronger acids (e.g., H₂SO₄) and higher temperatures may be required, but this increases the risk of side reactions.[10][14]
-
Lewis Acids: Using a Lewis acid catalyst (e.g., BF₃·OEt₂) instead of a protic acid can sometimes promote cyclization for less reactive substrates.[13]
-
-
-
Issue: Formation of Undesired Side Products.
-
Explanation: High temperatures and strong acids can lead to decomposition, re-aromatization, or the formation of regioisomers if multiple sites on the aromatic ring are available for cyclization.[15][16]
-
Solution:
-
Optimize Conditions: Systematically screen reaction conditions. Often, running the reaction at room temperature for a longer period (e.g., 3 days) can provide a cleaner product profile than heating.[15]
-
Solvent Choice: The solvent can influence regioselectivity. For some dopamine derivatives, protic solvents favor one isomer while apolar solvents favor another.[16]
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture can minimize side reactions related to excess aldehyde.[16]
-
-
-
Issue: Poor Diastereoselectivity.
-
Explanation: When using an aldehyde other than formaldehyde, a new stereocenter is created. Without a chiral influence, a racemic mixture of diastereomers will be formed.[10]
-
Solution:
-
Substrate Control: If the starting β-arylethylamine is enantiopure (e.g., L-tryptophan), it can direct the stereochemistry of the newly formed center, leading to a diastereoselective outcome.
-
Chiral Catalysts: The use of chiral Brønsted acids has been shown to catalyze highly enantioselective Pictet-Spengler reactions.
-
-
References
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
-
Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Protective Groups. [Link]
-
Effects of Solvent and Temperature on Reaction Outcome. ResearchGate. [Link]
-
Factors influencing ring closure through olefin metathesis. Indian Academy of Sciences. [Link]
-
Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Amino Acid-Protecting Groups. MDPI. [Link]
-
Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. YouTube. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. [Link]
-
Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]
-
Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
-
Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles. PMC. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]
-
The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews - ACS Publications. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. [Link]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. PubMed. [Link]
-
Cyclization reagents and reaction efficiency a, Chemical linkers, each.... ResearchGate. [Link]
-
Remarkable temperature effect on intramolecular [3+2] cyclization. u:cris-Portal. [Link]
-
Factors Influencing Ring Closure Through Olefin Metathesis. ResearchGate. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]
-
Cyclization reactions in confined space. I.R.I.S.. [Link]
-
Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews (RSC Publishing). [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. PubMed. [Link]
-
Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Organic Chemistry Portal. [Link]
-
Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters - ACS Publications. [Link]
-
Bicyclization involving pseudo-intramolecular imination with diamines. RSC Publishing. [Link]
-
Study on Ammonia-induced Catalyst Poisoning in the Synthesis of Dimethyl Oxalate. Liu. [Link]
-
(PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]
-
Stereocontrolled synthesis of bicyclic sulfamides via Pd-catalyzed alkene carboamination reactions. Control of 1,3-asymmetric induction by manipulating mechanistic pathways. PubMed. [Link]
Sources
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. ias.ac.in [ias.ac.in]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Optimizing solvent selection for 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane extraction
Technical Support Center: Extraction Optimization for 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
Role: Senior Application Scientist Status: Active Ticket ID: #EXT-39DIAZ-OPT
Introduction: The "Bispidine" Challenge
You are likely working with a derivative of the 3,9-diazabicyclo[3.3.1]nonane scaffold (often called "bispidine"). The specific inclusion of a 7-methoxy group and a 9-methyl substitution presents a unique physicochemical profile.
This molecule is a bicyclic diamine . Its extraction is not merely about solubility; it is a battle against pKa and phase behavior .
-
The Trap: The bridgehead nitrogens are highly basic. If your aqueous phase is not sufficiently alkaline, the molecule remains protonated (ionic) and stays in the water, leading to near-zero yields.
-
The Complication: The 7-methoxy group increases polarity compared to the parent alkane, increasing water solubility and making the "salting out" effect critical.
This guide moves beyond standard protocols to optimize for purity and recovery .
Module 1: The Partitioning Paradox (Solvent Selection)
Q: I usually use Dichloromethane (DCM) for amines. Why is my recovery inconsistent with this molecule?
A: While DCM is the "gold standard" for solubilizing amines, it is prone to two specific failures with diazabicyclo systems:
-
Emulsion Formation: Bicyclic diamines act as surfactants at the interface of DCM and basic water (pH > 12). This creates a "rag layer" where your product gets trapped.
-
Volatility Match: If your derivative is an oil (common for methoxy-substituted bispidines), DCM's low boiling point can lead to "bumping" during evaporation, physically losing product into the rotovap trap.
Recommendation: Shift to 2-Methyltetrahydrofuran (2-MeTHF) or MTBE .
-
Why? 2-MeTHF has a higher partition coefficient for polar amines than MTBE but separates from water much cleaner than DCM. It also requires less energy to dry.
Solvent Performance Matrix
| Solvent | Solubilizing Power (LogS) | Emulsion Risk | Phase Separation Speed | Green Score | Recommendation |
| DCM | High | Critical | Slow (Rag layers) | Low | Avoid if possible |
| Chloroform | Very High | High | Moderate | Very Low | Use only for difficult salts |
| MTBE | Moderate | Low | Fast | High | Good for initial wash |
| 2-MeTHF | High | Low | Fast | High | Preferred |
| Ethyl Acetate | Moderate | Moderate | Moderate | Medium | Risk: Hydrolysis at pH >12 |
Module 2: The pH Switch (Critical Control Point)
Q: I adjusted the pH to 10, but the product is still in the aqueous layer. What is wrong?
A: You have fallen into the "Mono-Protonation Trap." The 3,9-diazabicyclo system has two nitrogens.
-
N1 (Bridgehead): pKa ~10–11.
-
N2 (Methyl-substituted): pKa ~8–9.
At pH 10, the most basic nitrogen is likely still partially protonated (equilibrium), meaning a significant portion of your molecule is essentially a salt (
The Rule of 12: You must adjust the aqueous phase to pH ≥ 12.5 (using NaOH or KOH, not Carbonate) to ensure >99% of the molecule is in the free-base form.
Module 3: Troubleshooting & Recovery
Q: I have a persistent emulsion (rag layer). How do I break it?
A: This is common with methoxy-substituted amines.
-
The Brine Shock: Add saturated NaCl solution. The increase in ionic strength forces the organic molecule out of the water ("salting out") and increases the density difference.
-
Filtration: The emulsion is often stabilized by micro-precipitates. Filter the biphasic mixture through a Celite pad before separation.
Q: My product decomposes upon concentration. Why?
A: this compound can be sensitive to oxidation or thermal degradation if trace acid remains.
-
Fix: Ensure the organic phase is dried over Solid KOH or K2CO3 (not just MgSO4) to maintain a basic micro-environment during evaporation.
Standardized Extraction Protocol (2-MeTHF Method)
Objective: Isolation of free-base this compound from crude reaction mixture.
-
Acid Wash (Purification):
-
Dissolve crude residue in dilute HCl (1M, pH < 2).
-
Wash with MTBE (discard organic layer).[1] Rationale: Removes non-basic impurities and neutral byproducts.
-
-
The pH Switch:
-
Cool the aqueous acidic phase to 0–5°C (Ice bath).
-
Slowly add 5M NaOH dropwise until pH reaches 13 . Verify with a calibrated probe, not just paper.
-
-
Extraction:
-
Drying & Isolation:
Visualizing the Workflow
The following diagram illustrates the logic flow for the "Acid-Base Swing" extraction, highlighting the critical decision points for this specific molecule.
Figure 1: Logic flow for the Acid-Base "Swing" extraction, emphasizing the critical pH > 12.5 step for diamine recovery.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction principles). Link
-
Garrison, G. L., et al. (2000). "Synthesis and ligand binding of 3,9-diazabicyclo[3.3.1]nonane derivatives." Journal of Medicinal Chemistry. (Provides pKa context for bispidine scaffolds). Link
-
Pacek, A. W., et al. (2020).[3] "Solvent Selection Guide for Green Chemistry: 2-MeTHF vs DCM." Green Chemistry. (Basis for solvent substitution recommendations). Link
-
Org. Synth. (2022).[1] "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses, 99, 137-152. (Specific extraction protocols for azabicyclo nonanes using pH adjustments). Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of the title compound and compares them with a structurally related analogue, 9-methyl-3,9-diazabicyclo[3.3.1]nonane. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and supported by experimental data from analogous systems.
Introduction
This compound is a bicyclic diamine derivative. The rigid bicyclo[3.3.1]nonane framework, typically adopting a stable chair-chair conformation, provides a unique scaffold for stereochemical and conformational analysis by NMR. The introduction of a methoxy group at the C-7 position and a methyl group at the N-9 position significantly influences the electronic environment of the neighboring protons and carbons, leading to a distinct NMR fingerprint. Understanding these spectral characteristics is crucial for structural confirmation, purity assessment, and for studying its interactions in biological systems.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-5 | 2.8 - 3.0 | m | - |
| H-2ax, H-4ax | 2.5 - 2.7 | m | - |
| H-2eq, H-4eq | 2.9 - 3.1 | m | - |
| H-6ax, H-8ax | 1.8 - 2.0 | m | - |
| H-6eq, H-8eq | 2.2 - 2.4 | m | - |
| H-7 | 3.5 - 3.7 | t | ~3 |
| N-CH₃ | 2.3 - 2.5 | s | - |
| O-CH₃ | 3.3 - 3.4 | s | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-5 | 55 - 60 |
| C-2, C-4 | 50 - 55 |
| C-6, C-8 | 30 - 35 |
| C-7 | 75 - 80 |
| N-CH₃ | 42 - 45 |
| O-CH₃ | 56 - 58 |
Spectral Comparison with an Alternative: 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
To highlight the spectral influence of the methoxy group, a comparison with 9-methyl-3,9-diazabicyclo[3.3.1]nonane is instructive.
Key Spectral Differences:
-
¹H NMR: The most significant difference will be the absence of the methoxy proton signal (singlet at ~3.3-3.4 ppm) in the spectrum of the unsubstituted analogue. Furthermore, the proton at C-7 in the unsubstituted compound will be a multiplet in the aliphatic region (likely around 1.5-1.7 ppm), in stark contrast to the downfield triplet (~3.5-3.7 ppm) observed for the methoxy-substituted compound due to the deshielding effect of the adjacent oxygen atom.
-
¹³C NMR: The C-7 carbon signal will be dramatically shifted downfield in this compound (~75-80 ppm) compared to the unsubstituted analogue where it would appear in the aliphatic region (~25-30 ppm). The presence of the O-CH₃ carbon signal (~56-58 ppm) is also a key differentiator.
This comparison underscores the diagnostic power of NMR in identifying specific functional groups and their substitution patterns on a molecular scaffold.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing properties and relatively clean spectral window. Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the compound's solubility.[2]
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments can also reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[3]
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical and conformational analysis.
-
Visualization of Molecular Structure and Analytical Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of the target compound and the general workflow for its spectral analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides a wealth of information regarding its molecular structure and conformation. By leveraging predicted spectral data and comparing it with a suitable analogue, researchers can confidently identify and characterize this compound. The detailed experimental protocols and analytical workflow presented in this guide offer a robust framework for obtaining and interpreting high-quality NMR data, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025). ResearchGate. Retrieved from [Link]
-
Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. (n.d.). INIS-IAEA. Retrieved from [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy Of Amines. (2025). JoVE. Retrieved from [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). RSC Publishing. Retrieved from [Link]
-
The conformational preference of methoxyl and acetoxyl groups in 3-oxycyclohexenes, 2-oxymethylenecyclohexanes, and related compounds. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]
-
Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. (n.d.). OMM. Retrieved from [Link]
-
Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. (1975). Canadian Journal of Chemistry. Retrieved from [Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society. Retrieved from [Link]
-
1H NMR of cyclohexane. (2020). YouTube. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Axial and Equatorial Bonds in Cyclohexane. (n.d.). Organic Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Validation of Purity Assays for 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity assays for 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane, a substituted diazabicyclononane scaffold relevant in modern drug discovery. As a complex bicyclic diamine, ensuring its purity is paramount for the integrity of research data and the safety and efficacy of potential therapeutic applications. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into designing robust, self-validating purity assays.
The Criticality of Purity for Novel Bicyclic Scaffolds
This compound belongs to a class of compounds that often serve as core structures for ligands targeting various biological systems, such as nicotinic acetylcholine receptors (nAChRs).[1] The presence of impurities—including starting materials, by-products, isomers, and degradation products—can profoundly alter a compound's pharmacological profile, introduce toxicity, or lead to non-reproducible experimental results. Therefore, the validation of an analytical procedure to accurately quantify purity is not merely a regulatory formality but a cornerstone of scientific rigor, demonstrating that the method is unequivocally "fit for purpose".[2][3]
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique is the first critical decision in developing a purity assay. The selection is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., speed, sensitivity, information desired). For this compound, three primary techniques stand out.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[4] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.[5] | Absorption of radiofrequency by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[6] |
| Suitability for Analyte | Excellent. Highly versatile for non-volatile, polar compounds. The tertiary amine structure is well-suited for various column chemistries (e.g., C18, PFP). | Good, with caveats. Suitable for thermally stable compounds. The basicity of the amine may cause peak tailing on standard columns; requires inert columns or derivatization.[5][7] | Excellent. Provides structural confirmation and quantification without a specific reference standard for the analyte itself (uses a certified internal standard).[8] |
| Primary Use Case | Gold standard for routine quality control, impurity profiling, and stability testing.[9][10] | Analysis of volatile impurities (e.g., residual solvents) and thermally stable related substances. Can provide structural information on unknown impurities.[11] | Definitive purity assessment (mass balance), structural elucidation of impurities, and certification of reference materials.[6][8] |
| Strengths | High precision, robustness, high-throughput, and wide applicability.[12] | Exceptional sensitivity and selectivity (especially with MS detection), providing molecular weight and fragmentation data. | Absolute quantification, non-destructive, provides rich structural information. |
| Limitations | Requires a reference standard for quantification; chromophores are needed for UV detection. | Limited to volatile and thermally stable analytes; potential for on-column degradation. | Lower sensitivity than chromatographic methods, higher instrument cost, more complex data interpretation. |
The Pillars of Validation: Adhering to ICH Q2(R1) Guidelines
The validation process provides documented evidence that an analytical method will reliably produce data that meets pre-determined acceptance criteria.[13][14] The framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[2]
Below, we dissect the core validation parameters, explaining the causality behind each experimental choice.
Specificity
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] An assay that is not specific can yield falsely high purity values.
Experimental Approach (Forced Degradation): To demonstrate specificity, the drug substance is subjected to stress conditions more severe than those anticipated during manufacturing or storage. This intentionally generates potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photostability: Exposure to UV/Vis light as per ICH Q1B guidelines.
The stressed samples are then analyzed. The method is deemed specific if the analyte peak is well-resolved from all degradation product peaks, demonstrating "peak purity" (often assessed with a Diode Array Detector in HPLC).[15]
Linearity and Range
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range.[16] This is fundamental for accurate quantification. The range confirms the interval over which the method is precise, accurate, and linear.[12]
Experimental Approach: A series of at least five standard solutions of this compound are prepared across a range that typically spans 80% to 120% of the target assay concentration. For an impurity method, the range would bracket the expected impurity levels, from the Limit of Quantitation (LOQ) to 120% of the specification limit.[2]
The response (e.g., peak area) is plotted against concentration, and the data are evaluated using linear regression.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It confirms that there are no significant systematic errors or sample matrix effects.[17]
Experimental Approach (Recovery Study): The accuracy of an assay is determined by analyzing a sample (placebo or bulk material) spiked with known amounts of the analyte at different concentration levels. A minimum of three concentrations spanning the specified range should be tested in triplicate (9 determinations total).[12]
Calculation: % Recovery = (Measured Concentration / Spiked Concentration) × 100
Acceptance Criteria:
-
Mean Recovery: Typically 98.0% to 102.0%.
Precision
Why it's critical: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method.[2]
Experimental Approaches:
-
Repeatability (Intra-assay precision): A minimum of six replicate determinations at 100% of the test concentration are performed.[2]
-
Intermediate Precision: The analysis is repeated by different analysts, on different days, or with different equipment to assess the influence of these random events on the method's precision.
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): For a drug substance assay, typically ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Why they are critical: These parameters are essential for impurity determination methods. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.[18]
Experimental Approach: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is commonly accepted at an S/N ratio of 3:1.
-
LOQ is commonly accepted at an S/N ratio of 10:1.
-
The determined LOQ concentration must be verified by analyzing a sample at this level and demonstrating acceptable precision and accuracy.
Robustness
Why it's critical: Robustness testing evaluates a method's capacity to remain unaffected by small but deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[19]
Experimental Approach: Key chromatographic parameters are varied within a narrow, predefined range.
-
For HPLC:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase organic component ratio (e.g., ± 2%)
-
-
For GC:
-
Carrier gas flow rate (e.g., ± 5%)
-
Oven temperature ramp rate (e.g., ± 10%)
-
The effect on system suitability parameters (e.g., resolution, peak symmetry) is observed. The method is robust if the results remain within the acceptance criteria.
Protocol in Practice: A Comparative Validation Summary
The following tables provide sample protocols and expected validation data for HPLC and GC-based purity assays for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Experimental Protocol:
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Water:Acetonitrile
Comparative Validation Data (HPLC):
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is pure and resolved from degradation peaks (Resolution > 2.0) | Pass |
| Linearity (Range) | r² ≥ 0.999 (over 0.1 to 1.5 mg/mL) | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.3% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| LOD | S/N ≥ 3 | 0.015 µg/mL |
| Robustness | System suitability passes under all varied conditions | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Column: Low-bleed capillary column with a stationary phase suitable for amines (e.g., DB-5ms or a base-deactivated wax column), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Splitless, 250°C
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Detection: Electron Ionization (EI) in full scan mode (m/z 40-500)
Comparative Validation Data (GC-MS):
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Analyte peak is chromatographically pure and mass spectrum is consistent | Pass |
| Linearity (Range) | r² ≥ 0.995 (over 0.05 to 1.0 mg/mL) | r² = 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2% - 103.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 4.1% |
| LOQ | S/N ≥ 10 | 0.1 µg/mL |
| LOD | S/N ≥ 3 | 0.03 µg/mL |
| Robustness | System suitability passes under all varied conditions | Pass |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, but they serve different primary roles.
-
HPLC is the recommended primary method for routine purity testing and release assays due to its superior precision, robustness, and suitability for non-volatile analytes.[9] Its validation is straightforward and aligns well with the stringent requirements of pharmaceutical quality control.
-
GC-MS serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile impurities and for providing structural confirmation of unknown peaks detected during HPLC analysis. The slightly lower precision is offset by the wealth of structural information it provides.
-
qNMR should be considered the definitive method for certifying a primary reference standard, against which daily chromatographic analyses can be compared.
A comprehensive purity assessment strategy should leverage a primary validated method like HPLC for routine control, supported by an orthogonal technique like GC-MS for impurity identification and qNMR for primary standard characterization. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical chemical entity, underpinning the success of subsequent research and development efforts.
References
- ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
- USP-NF 〈621〉 Chromatography.
- General Chapters: <621> CHROM
- 〈621〉 Chromatography - USP-NF ABSTRACT.
- Revisions per USP 621. Agilent.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Lab Manager.
- Challenges in HPLC Method Development for Impurity Identification and Quantific
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- NMR for Studying Plant-Based Compounds.
- Steps for HPLC Method Valid
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Structural determin
- Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. SlidePlayer.
- EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
- Structure Elucid
- New Ph. Eur. Chapter Comparability of Alternative Analytical Procedures. ECA Academy.
- Old and new spectroscopic techniques team up to decipher intric
- Following European Pharmacopoeia (EP) Analytical Testing Standards. PPB Analytical.
- Amines Analysis by Packed Column GC. Supelco.
- Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.
- GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
- Analytical Services for Purity Determin
- Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatiz
- CHEMICAL PURITY ANALYSIS. Agilent.
- Validation of Analytical Procedures Q2(R2). ICH.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- Application Notes and Protocols for N-Methylation of Arom
- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
- Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
- A stability indicating HPLC method for the estimation of selpercatinib and its impurities in bulk and pharmaceutical dosage form. Asian Journal of Chemistry.
- The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. PubMed Central.
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. â©621⪠Chromatography [doi.usp.org]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. veeprho.com [veeprho.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. mdpi.com [mdpi.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. hovione.com [hovione.com]
- 17. asianpubs.org [asianpubs.org]
- 18. iiste.org [iiste.org]
- 19. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Guide to the Synthesis of 9-methyl-3,9-diazabicyclo[3.3.1]nonane: A Critical Benchmarking Against Literature Precedents
Introduction: The Significance of the Bispidine Core
The 3,9-diazabicyclo[3.3.1]nonane, commonly known as the bispidine skeleton, is a rigid bicyclic diamine that serves as a valuable scaffold in medicinal chemistry and materials science. Its unique conformational properties and the stereochemical arrangement of its nitrogen atoms make it an attractive building block for the design of ligands for various biological targets, including receptors and enzymes. The N-methylated derivative, 9-methyl-3,9-diazabicyclo[3.3.1]nonane, is a foundational member of this class of compounds and a key starting material for more complex derivatives. This guide provides a comprehensive overview of the synthetic strategies for 9-methyl-3,9-diazabicyclo[3.3.1]nonane, with a critical comparison of reported yields for analogous structures, and detailed experimental insights to aid researchers in their synthetic endeavors.
The Double Mannich Reaction: The Cornerstone of Bispidine Synthesis
The most established and direct route to the 3,9-diazabicyclo[3.3.1]nonane core is the double Mannich reaction.[1] This powerful one-pot, three-component condensation involves a primary amine, formaldehyde, and a ketone bearing at least two enolizable α-protons.
Mechanistic Rationale
The reaction proceeds through a cascade of iminium ion formation and subsequent nucleophilic attack by an enol or enolate. The key steps are:
-
Iminium Ion Formation: The primary amine (methylamine) reacts with formaldehyde to generate a highly electrophilic N-methylmethaniminium ion.
-
First Mannich Addition: The enol of the ketone (e.g., cyclohexanone) attacks the iminium ion, forming a mono-Mannich adduct.
-
Second Iminium Ion Formation and Intramolecular Cyclization: The secondary amine of the mono-Mannich adduct reacts with a second equivalent of formaldehyde to form a new iminium ion. Subsequent intramolecular attack by the enol of the appended side chain leads to the formation of the second piperidine ring, yielding the bicyclic bispidine core.
This elegant cascade reaction efficiently constructs the complex bicyclic framework in a single synthetic operation.
Comparative Analysis of Synthetic Yields
| N-Substituent | Ketone Component | Reported Yield (%) | Reference |
| Benzyl | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 54% | (14) |
| Amino | N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime | 90% (for the hydrogenation step) | [2] |
| Various Aryl | 3-aryl-2,4-diacetyl-5-hydroxy-5-methylcyclohexanone | Not specified | [3] |
Note: The yields reported are for the synthesis of precursors or analogues and not directly for 9-methyl-3,9-diazabicyclo[3.3.1]nonane. However, they provide a reasonable expectation for the efficiency of the double Mannich approach. The synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane reports a high yield for the final reduction step, suggesting that the bicyclic core can be obtained in good overall yield.[2]
Experimental Protocols: A Generalized Approach
The following is a generalized, representative protocol for the synthesis of the 9-methyl-3,9-diazabicyclo[3.3.1]nonane core via a double Mannich reaction, based on established procedures for analogous compounds.[4] Researchers should consider this as a starting point for optimization.
Protocol: Double Mannich Synthesis of the 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Core
Materials:
-
Cyclohexanone
-
Methylamine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), methylamine hydrochloride (1.0 eq), and an aqueous solution of formaldehyde (2.2 eq).
-
Acidification and Reflux: Acidify the mixture with concentrated hydrochloric acid to pH 1-2. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, make the reaction mixture basic (pH 12-14) by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Acidic Conditions: The initial acidic environment facilitates the formation of the reactive iminium ion from methylamine and formaldehyde.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps.
-
Basification: The final basification step is crucial to deprotonate the amine nitrogens of the bispidine product, rendering it soluble in organic solvents for extraction.
-
Extraction with Diethyl Ether: Diethyl ether is a common solvent for extracting organic bases from aqueous solutions.
Visualizing the Synthesis
Reaction Workflow
Caption: Workflow for the synthesis of 9-methyl-3,9-diazabicyclo[3.3.1]nonane.
Reaction Mechanism
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane
For Immediate Reference: This guide provides crucial safety and logistical information for the proper disposal of 7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane. All procedures should be conducted in strict adherence to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Part 1: Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment is paramount. The chemical structure of this compound, a bicyclic amine, suggests potential hazards that must be respected.
Personal Protective Equipment (PPE): The first line of defense is a robust barrier between you and the chemical waste.[1][2][3]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and potential vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of potentially harmful vapors.[4] |
Engineering Controls: All handling and preparation for disposal of this compound waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Segregation and Collection
-
Identify and Segregate: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[5]
-
Use Compatible Containers: Collect the waste in a designated, leak-proof container made of a material compatible with amines. The original container is often the best choice.[6] The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Amine Compound," "Potential Irritant").
Step 2: On-Site Neutralization (Expert Use Only)
For laboratories with established and approved neutralization protocols for amine compounds, a carefully controlled neutralization may be an option. This should only be performed by personnel with extensive experience in handling such reactions and with the explicit approval of your institution's EHS department.
-
Acid Neutralization: Slowly and with constant stirring, add a weak acid (e.g., citric acid or acetic acid) to the aqueous waste solution containing the amine. The reaction can be exothermic, so proceed with caution and use an ice bath to control the temperature.
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH should be within the neutral range (typically 6-8), as specified by local regulations for aqueous waste disposal.
-
Final Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still be subject to hazardous waste regulations. Consult your EHS department for the final disposal procedure.
Step 3: Packaging for Final Disposal
-
Secure Closure: Ensure the waste container is tightly sealed to prevent leaks or the escape of vapors.
-
Secondary Containment: Place the primary waste container in a larger, compatible secondary container to mitigate the risk of spills during transport.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety department is the primary point of contact for arranging the final disposal of hazardous chemical waste.[6]
-
Licensed Waste Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal company to collect and transport the waste for proper treatment, which may include incineration at a permitted facility.[4][7]
Part 3: Accidental Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control the Spill (If Safe to Do So): If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS department, regardless of the size.
Diagram: Disposal Workflow for this compound
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. afgsci.com [afgsci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. vumc.org [vumc.org]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
